

A Technical Guide to the Physicochemical Properties of N-Phthaloyl-L-glutamic Anhydride

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *N-Phthaloyl-L-glutamic anhydride*

Cat. No.: B044633

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth overview of **N-Phthaloyl-L-glutamic anhydride**, a key chiral reagent in organic synthesis. It details the compound's physicochemical properties, experimental protocols for its synthesis and characterization, and its primary applications, particularly in the field of medicinal chemistry and peptide synthesis.

Physicochemical Properties

N-Phthaloyl-L-glutamic anhydride is a white to off-white crystalline solid.^[1] It is a derivative of L-glutamic acid, where the amino group is protected by a phthaloyl group, and the carboxyl groups have formed a cyclic anhydride. This structure makes it a valuable intermediate for regioselective reactions. The compound is stable under normal temperature and pressure but will react with water or bases. For optimal longevity, it should be stored in a cool, dry, and well-ventilated area with the container tightly sealed. It has a shelf life of approximately two years when stored correctly.

Below is a summary of its key physicochemical properties, focusing on the L-enantiomer.

Property	Value	Reference(s)
IUPAC Name	2-[(3S)-2,6-dioxooxan-3-yl]isoindole-1,3-dione	[2] [3]
CAS Number	25830-77-7	[1] [2] [3]
Molecular Formula	C ₁₃ H ₉ NO ₅	[1] [2] [3]
Molecular Weight	259.22 g/mol	[1]
Appearance	White to off-white crystalline powder	[1]
Melting Point	198-200 °C	[4]
Solubility	Slightly soluble in water; Soluble in organic solvents like ethanol, acetone, and dioxane.	[5] [6]
Purity	>98.0%	[1]
Density	1.37 g/cm ³	
pH Level	Neutral (6-7 in solution)	

Note: The racemic mixture, N-Phthaloyl-DL-glutamic anhydride, has a CAS number of 3343-28-0 and a slightly different melting point of 197-201 °C.[\[7\]](#)

Experimental Protocols

The following sections detail common experimental procedures for the synthesis and characterization of **N-Phthaloyl-L-glutamic anhydride**.

N-Phthaloyl-L-glutamic anhydride is typically synthesized from its corresponding dicarboxylic acid, N-Phthaloyl-L-glutamic acid, through dehydration using acetic anhydride.[\[4\]](#)[\[8\]](#) This method is effective, proceeds in high yield, and helps preserve the compound's optical purity.[\[4\]](#)[\[8\]](#)

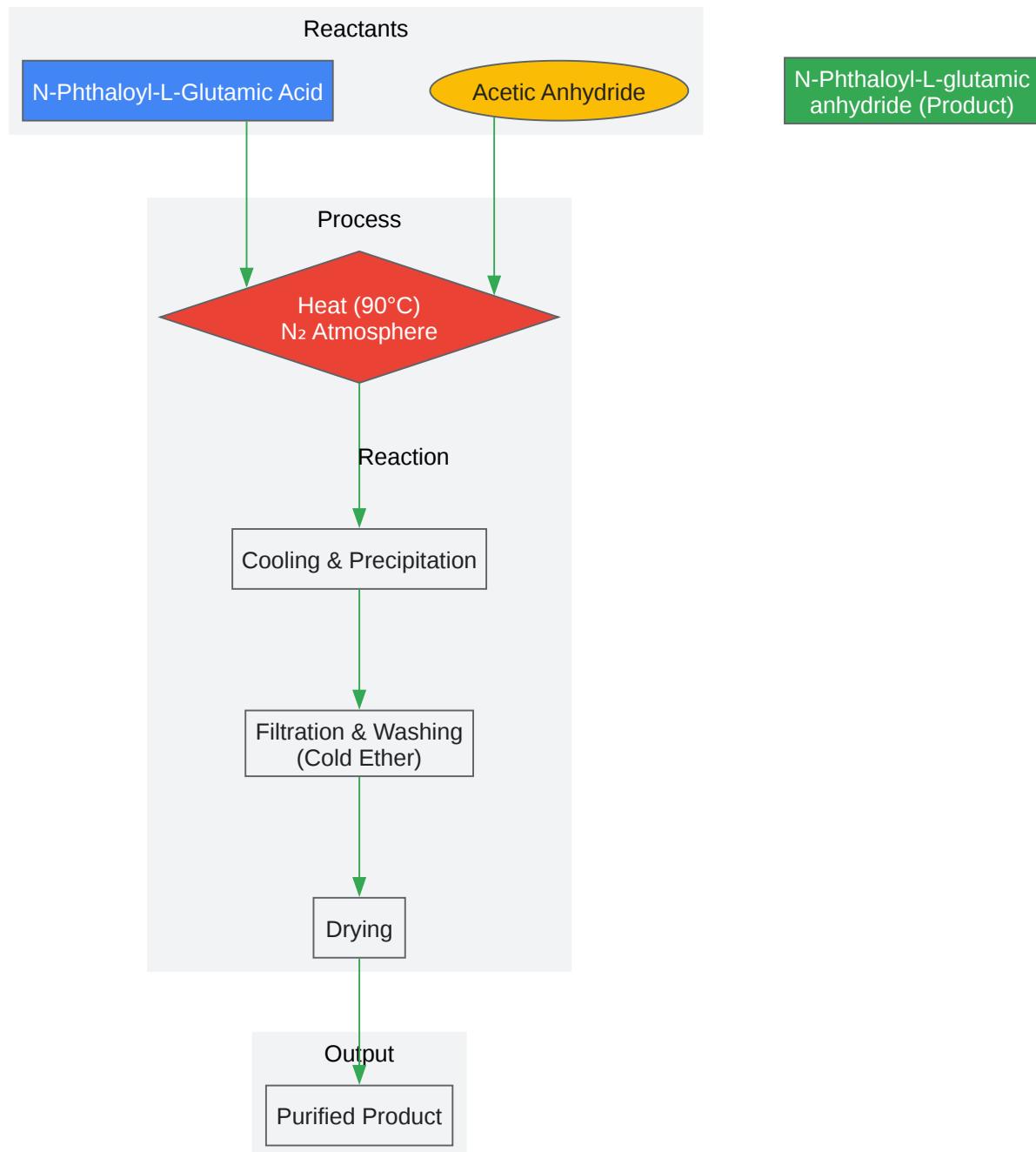
Materials:

- N-Phthaloyl-L-glutamic Acid
- Acetic Anhydride (98.5% pure)[\[8\]](#)
- Cold Ether
- Nitrogen gas

Procedure:[\[8\]](#)

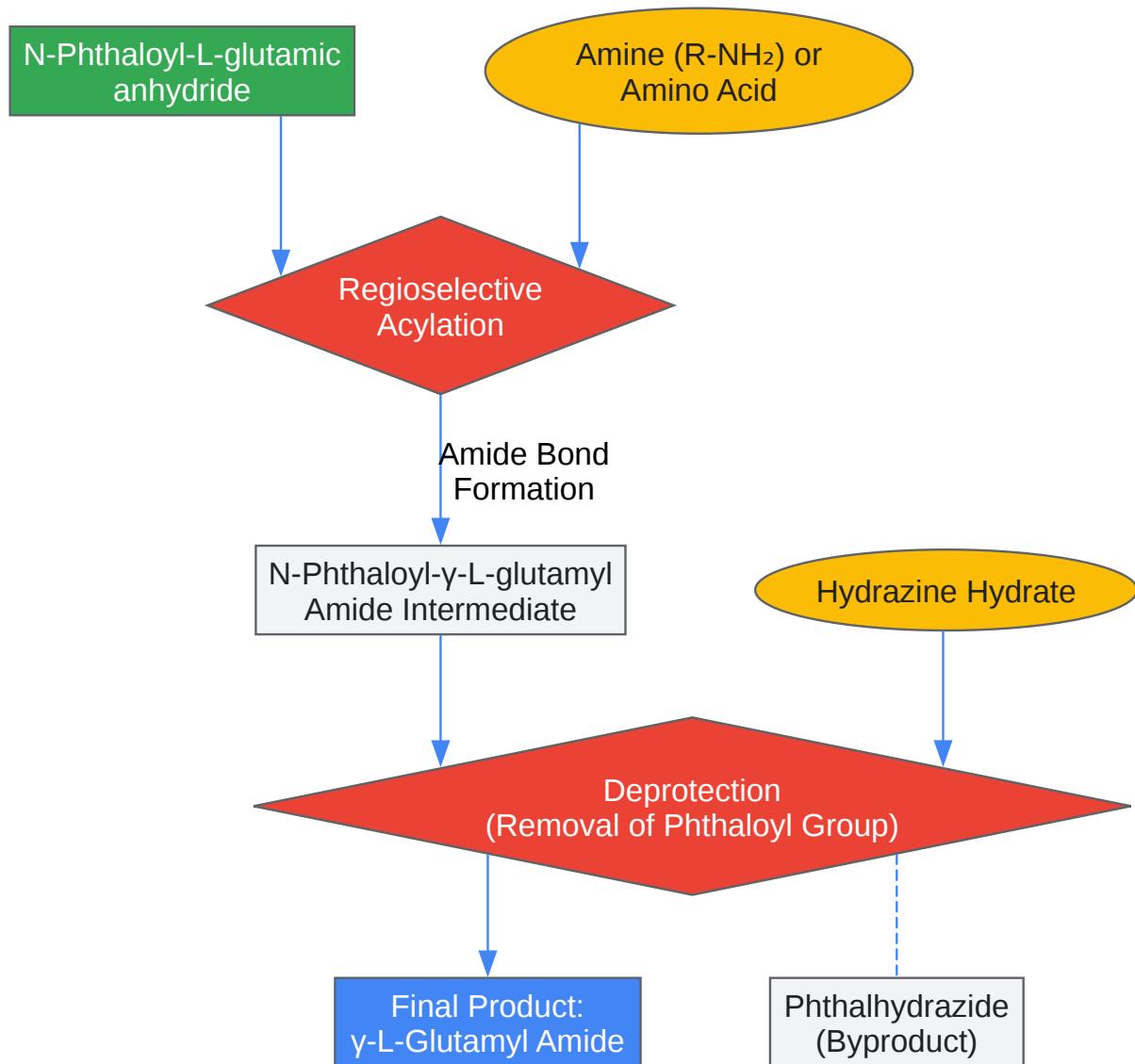
- A mixture of N-Phthaloyl-L-glutamic Acid (e.g., 3g, 0.0108 mol) and acetic anhydride (e.g., 10mL, 0.1042 mol) is heated at 90°C for 30 minutes under a nitrogen atmosphere. An opalescent solution will form shortly after heating begins.
- After the heating phase, the reaction mixture is cooled in a freezer for 3 hours to facilitate precipitation.
- The resulting precipitate (the anhydride product) is collected by filtration.
- The collected solid is washed with cold ether to remove residual acetic acid and anhydride.
- The final product is dried in a desiccator for several days to yield pure **N-Phthaloyl-L-glutamic anhydride**.

To confirm the identity, purity, and structure of the synthesized anhydride, several spectroscopic techniques are employed:


- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H -NMR and ^{13}C -NMR spectra are used to confirm the molecular structure. For example, the ^1H -NMR spectrum in DMSO-d_6 shows characteristic signals for the aromatic protons of the phthalimide group between 7.81-7.99 ppm.[\[4\]](#)
- Fourier-Transform Infrared (FT-IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present, particularly the characteristic carbonyl stretching frequencies of the anhydride and imide groups.
- High-Resolution Mass Spectrometry (HRMS): HRMS is used to confirm the exact molecular weight and elemental composition of the compound.[\[8\]](#)

- Thin-Layer Chromatography (TLC): TLC can be used to monitor the progress of the synthesis reaction and assess the purity of the final product.[\[4\]](#)

Applications in Chemical Synthesis


N-Phthaloyl-L-glutamic anhydride is a crucial reagent for introducing a γ -L-glutamyl moiety onto other molecules without racemization.[\[9\]](#)[\[10\]](#) This makes it highly valuable in peptide synthesis and the development of complex biologically active molecules.

The primary application of this compound is the regioselective acylation of amines and amino acids at the γ -carboxyl position.[\[4\]](#)[\[8\]](#) The anhydride ring is susceptible to nucleophilic attack. When reacted with an amine or an unprotected amino acid, the nucleophile preferentially attacks the γ -carbonyl carbon, leading to the formation of a γ -amide bond.[\[9\]](#) The phthaloyl group serves as a robust protecting group for the α -amino function of glutamic acid, which can be removed later using hydrazine hydrate.[\[8\]](#) This process allows for the creation of γ -glutamyl dipeptides, which can alter the properties (such as solubility or taste) of the parent amino acid.[\[10\]](#)

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **N-Phthaloyl-L-glutamic anhydride**.

The workflow below illustrates the use of the anhydride in a subsequent reaction to form a new amide, followed by deprotection to yield the final product. This highlights its utility as a synthetic intermediate.

[Click to download full resolution via product page](#)

Caption: Application of **N-Phthaloyl-L-glutamic anhydride** in synthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. N-Phthaloyl-L-glutamic Anhydride | CymitQuimica [cymitquimica.com]
- 2. N-Phthaloyl-L-glutamic Anhydride 98.0+%, TCI America 1 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 3. N-Phthaloyl-L-glutamic anhydride | C13H9NO5 | CID 11807393 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. eprints.unite.edu.mk [eprints.unite.edu.mk]
- 5. Buy N-Phthaloyl-DL-glutamic anhydride | 3343-28-0 [smolecule.com]
- 6. N-PHTHALOYL-DL-GLUTAMIC ANHYDRIDE CAS#: 3343-28-0 [m.chemicalbook.com]
- 7. N-Phthaloyl-DL-glutamic anhydride | C13H9NO5 | CID 92193 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. research-portal.uu.nl [research-portal.uu.nl]
- 9. researchgate.net [researchgate.net]
- 10. sami-sabinsagroup.com [sami-sabinsagroup.com]
- To cite this document: BenchChem. [A Technical Guide to the Physicochemical Properties of N-Phthaloyl-L-glutamic Anhydride]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b044633#physicochemical-properties-of-n-phthaloyl-l-glutamic-anhydride>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com